Cas no 1287218-52-3 (Methyl 3-[(3-Aminothien-2-yl)thio]propanoate)
Methyl 3-[(3-Aminothien-2-yl)thio]propanoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-[(3-Aminothien-2-yl)thio]propanoate
- methyl 3-[(3-aminothiophen-2-yl)sulfanyl]propanoate
-
- Inchi: 1S/C8H11NO2S2/c1-11-7(10)3-5-13-8-6(9)2-4-12-8/h2,4H,3,5,9H2,1H3
- InChI Key: YBBDDARIUGACPP-UHFFFAOYSA-N
- SMILES: S(C1=C(C=CS1)N)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 178
- Topological Polar Surface Area: 106
Methyl 3-[(3-Aminothien-2-yl)thio]propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655547-1g |
Methyl 3-((3-aminothiophen-2-yl)thio)propanoate |
1287218-52-3 | 98% | 1g |
¥2193.00 | 2024-08-09 |
Methyl 3-[(3-Aminothien-2-yl)thio]propanoate Related Literature
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on Methyl 3-[(3-Aminothien-2-yl)thio]propanoate
Research Brief on Methyl 3-[(3-Aminothien-2-yl)thio]propanoate (CAS: 1287218-52-3): Recent Advances and Applications in Chemical Biology and Medicine
Methyl 3-[(3-Aminothien-2-yl)thio]propanoate (CAS: 1287218-52-3) is a sulfur-containing heterocyclic compound that has recently garnered significant attention in chemical biology and medicinal chemistry research. This compound, characterized by its unique thiophene and thioether functionalities, has emerged as a promising scaffold for the development of novel bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the context of enzyme inhibition and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Researchers demonstrated that Methyl 3-[(3-Aminothien-2-yl)thio]propanoate serves as a crucial precursor in the development of covalent BTK inhibitors, which show promise for treating B-cell malignancies and autoimmune disorders. The study highlighted the compound's optimal reactivity profile for selective modification, enabling the creation of potent and selective kinase inhibitors.
In the field of antimicrobial research, a recent Bioorganic & Medicinal Chemistry Letters publication (2024) reported on the compound's utility in developing novel antibacterial agents. The research team utilized Methyl 3-[(3-Aminothien-2-yl)thio]propanoate as a core structure to create analogs with enhanced activity against drug-resistant Gram-positive bacteria, including MRSA. The study revealed that modifications to the thiophene ring system, while maintaining the thioether linkage, significantly influenced antibacterial potency and spectrum of activity.
From a chemical biology perspective, the compound has shown interesting properties in protein labeling applications. A 2024 Chemical Communications paper described its use as a versatile handle for bioconjugation, leveraging both the amine and thioether functionalities for selective protein modification. This dual functionality makes Methyl 3-[(3-Aminothien-2-yl)thio]propanoate particularly valuable for creating heterobifunctional crosslinkers and PROTAC molecules in targeted protein degradation strategies.
Recent synthetic methodology developments have also focused on this compound. A 2023 Organic Process Research & Development article presented an improved, scalable synthesis route for Methyl 3-[(3-Aminothien-2-yl)thio]propanoate, addressing previous challenges in yield and purity. The new protocol employs a one-pot thio-Michael addition/amination sequence, achieving >85% yield with excellent purity, making the compound more accessible for pharmaceutical development.
In drug metabolism studies, researchers have investigated the compound's pharmacokinetic properties. A 2024 Drug Metabolism and Disposition study characterized its metabolic stability and identified primary metabolic pathways, providing valuable data for future drug design efforts utilizing this scaffold. The results suggest favorable metabolic properties with moderate hepatic clearance, making it an attractive starting point for medicinal chemistry optimization.
Looking forward, Methyl 3-[(3-Aminothien-2-yl)thio]propanoate continues to show promise across multiple therapeutic areas. Current research directions include its application in developing covalent inhibitors for undrugged targets, exploration as a fragment in fragment-based drug discovery, and investigation of its potential in radiopharmaceutical development. The compound's versatility and unique chemical features position it as a valuable tool in modern drug discovery pipelines.
1287218-52-3 (Methyl 3-[(3-Aminothien-2-yl)thio]propanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)